Ethyl 3-amino-7-bromobenzofuran-2-carboxylate Ethyl 3-amino-7-bromobenzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823241-41-3
VCID: VC3026697
InChI: InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate

CAS No.: 1823241-41-3

Cat. No.: VC3026697

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate - 1823241-41-3

Specification

CAS No. 1823241-41-3
Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
IUPAC Name ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3
Standard InChI Key GCAPXACGZIBUJP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N
Canonical SMILES CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate belongs to the class of benzofuran derivatives, containing a benzene ring fused to a furan ring system. The chemical structure features several key functional groups that define its reactivity profile: an amino group at position 3, a bromine atom at position 7, and an ethyl carboxylate group at position 2.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

ParameterValue
CAS Registry Number1823241-41-3
Molecular FormulaC₁₁H₁₀BrNO₃
Molecular Weight284.11 g/mol
IUPAC Nameethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate
MDL NumberMFCD21609332

The structure consists of a benzofuran core with strategically positioned functional groups that contribute to its chemical versatility and potential biological activities .

Physical Properties

The physical properties of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate provide essential information for handling and application of the compound:

PropertyValue
Physical StateCrystalline solid
Boiling Point382.0±37.0 °C (Predicted)
Density1.585±0.06 g/cm³ (Predicted)
pKa-0.45±0.10 (Predicted)

These properties are primarily computationally predicted values based on structural analysis rather than experimental measurements, which is common for specialized research compounds .

Structural Identifiers

For research and database purposes, the compound is cataloged using various structural identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C11H10BrNO3/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5H,2,13H2,1H3
Standard InChIKeyGCAPXACGZIBUJP-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N

These identifiers enable precise chemical structure representation in computational chemistry and cheminformatics applications.

Synthesis Methods

The synthesis of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate involves several strategic approaches, each with specific advantages depending on the desired scale and available starting materials.

General Synthetic Routes

The compound can be synthesized through multi-step organic processes that typically involve:

  • Formation of the benzofuran core structure

  • Introduction of the bromine substituent

  • Installation of the amino group

  • Esterification of the carboxylic acid function

These steps employ reagents such as bromine, ethyl alcohol, and various amine sources under controlled reaction conditions to ensure high yield and purity.

Cyclization Approach

One documented approach for synthesizing related benzofuran-2-carboxylate derivatives involves the cyclization of 2-formylphenoxyacetic acid ethyl esters. This process utilizes base-catalyzed intramolecular aldolization:

  • Reaction of appropriate 2-hydroxybenzaldehyde derivatives with ethyl chloroacetate in DMF

  • Cyclization in the presence of anhydrous potassium carbonate at elevated temperatures

  • Introduction of functional groups through subsequent transformations

The presence of electron-donating groups like halogens can favor this cyclization reaction by enhancing the reactivity of the carbonyl group .

Room-Temperature Synthesis

Recent advancements have demonstrated that cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) provides an effective combination for the rapid room-temperature synthesis of related 3-amino-2-aroyl benzofuran derivatives. This approach enables:

  • One-pot C–C and C–O bond formation

  • Short reaction times (10-20 minutes)

  • Good to excellent yields

  • Suitability for gram-scale synthesis

This methodology represents a significant improvement over traditional approaches that often require elevated temperatures and extended reaction times .

Chemical Reactivity

The structural features of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate contribute to its diverse chemical reactivity, making it valuable in organic synthesis.

Functional Group Reactivity

The compound possesses multiple reactive sites:

  • The amino group at position 3 can participate in various transformations:

    • Nucleophilic substitution reactions

    • Diazotization

    • Acylation and alkylation

  • The bromine substituent at position 7 enables:

    • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

    • Halogen-metal exchange reactions

    • Nucleophilic aromatic substitution under specific conditions

  • The ethyl ester group provides opportunities for:

    • Hydrolysis to the corresponding carboxylic acid

    • Transesterification

    • Reduction to alcohols or aldehydes

    • Amidation reactions

These reaction pathways make the compound a versatile building block for more complex molecular architectures.

Scaffold Modifications

The benzofuran scaffold allows for extensive modifications:

  • Further substitution of the aromatic ring

  • Functionalization of the furan portion

  • Construction of fused ring systems

Such modifications can lead to compounds with tailored biological activities or enhanced material properties for specific applications.

Biological Activities and Applications

Ethyl 3-amino-7-bromobenzofuran-2-carboxylate and related derivatives exhibit promising biological activities that position them as candidates for various therapeutic applications.

Antimicrobial Properties

Brominated benzofurans, including derivatives like Ethyl 3-amino-7-bromobenzofuran-2-carboxylate, demonstrate notable antimicrobial properties:

  • Activity against gram-positive and gram-negative bacteria

  • Potential antifungal effects

  • Possible mechanisms involving disruption of cell membrane integrity or inhibition of essential microbial enzymes

These properties highlight the potential for developing new antimicrobial agents based on this structural class.

Research Applications

The compound serves as an important research tool:

  • As a synthetic intermediate for more complex bioactive molecules

  • In structure-activity relationship (SAR) studies to understand the influence of specific functional groups on biological activity

  • As a probe for investigating biochemical pathways and potential drug targets

These research applications contribute to the advancement of medicinal chemistry and drug discovery efforts .

Agricultural Applications

Beyond medicinal applications, Ethyl 3-amino-7-bromobenzofuran-2-carboxylate may also find utility in agricultural chemistry:

  • Development of crop protection agents

  • Design of compounds for controlling plant diseases

  • Formulation of growth regulators with specific activity profiles

These applications leverage the compound's structural features and potential biological activities in contexts outside human medicine .

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
Moisture ExposureProtect from moisture
ContainerSealed storage vessel
Light ExposureProtect from direct light

Following these storage recommendations helps maintain the compound's chemical integrity and extends its shelf life for research purposes .

Solution Preparation

For experimental applications requiring solutions of specific concentrations, the following guidelines are recommended:

  • Select appropriate solvents based on the compound's solubility properties

  • Prepare stock solutions in concentration ranges appropriate for the intended application

  • Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

  • For increased solubility, consider heating to 37°C and using ultrasonic bath agitation

When stored at -80°C, stock solutions maintain integrity for approximately 6 months; at -20°C, the recommended use period is limited to 1 month .

Related Compounds and Structural Analogs

Understanding structural relatives of Ethyl 3-amino-7-bromobenzofuran-2-carboxylate provides context for its properties and potential applications.

Direct Derivatives

Several compounds are directly related to Ethyl 3-amino-7-bromobenzofuran-2-carboxylate:

CompoundRelationshipFormulaMolecular Weight
3-Amino-7-bromobenzofuran-2-carboxylic acidHydrolysis product (acid form)C₉H₆BrNO₃256.05 g/mol
Methyl 3-amino-7-bromobenzofuran-2-carboxylateMethyl ester analogC₁₀H₈BrNO₃270.08 g/mol
Ethyl 3-amino-6-bromobenzofuran-2-carboxylatePosition isomerC₁₁H₁₀BrNO₃284.11 g/mol

These derivatives share core structural features but differ in subtle ways that can influence their chemical reactivity and biological properties .

Benzofuran Analogs

Other benzofuran compounds with different substitution patterns provide valuable comparison points:

  • Methyl 7-bromobenzofuran-3-carboxylate - differs in position of the carboxylate group and lacks the amino functionality

  • Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate - contains methoxy and nitro groups instead of amino and bromo substituents

  • Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate - incorporates a pyridine ring in place of the benzene ring portion

These structural variations result in distinct physicochemical properties and biological activities, highlighting the importance of specific functional groups and their positioning .

Current Research Directions

Research involving Ethyl 3-amino-7-bromobenzofuran-2-carboxylate continues to expand our understanding of its potential applications.

Medicinal Chemistry Research

Current investigations focus on several promising areas:

  • Structure-activity relationship studies to optimize antimicrobial activity

  • Development of targeted anticancer agents based on the benzofuran scaffold

  • Exploration of potential applications in treating infectious diseases

  • Investigation of selectivity mechanisms that could reduce side effects in therapeutic applications

These research directions aim to leverage the compound's structural features for developing new therapeutic agents .

Synthetic Methodology Development

The compound also features in research focused on improving synthetic approaches:

  • Development of more environmentally friendly synthesis methods

  • Exploration of catalytic processes for introducing functional groups

  • Investigation of stereoselective transformations for creating chiral derivatives

  • Advancement of one-pot multicomponent reactions for streamlined synthesis

These methodological advances contribute to more efficient access to the compound and its derivatives for research applications .

Material Science Applications

Emerging research explores potential applications beyond biological activities:

  • Investigation of fluorescent properties of derivatives for sensing applications

  • Development of novel organic electronic materials

  • Exploration of photochemical properties for specialized applications

These diverse research directions highlight the compound's versatility beyond traditional medicinal chemistry contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator